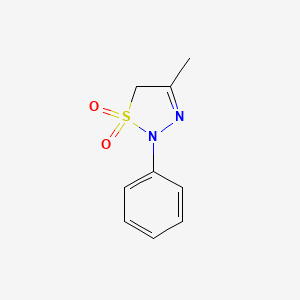
1,2,3-Thiadiazole, 2,5-dihydro-4-methyl-2-phenyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Thiadiazole, 2,5-dihydro-4-methyl-2-phenyl-, 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide in the presence of triethylamine in absolute ethanol can yield the desired thiadiazole derivatives . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Thiadiazole derivatives undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to dihydrothiadiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring .
Aplicaciones Científicas De Investigación
1,2,3-Thiadiazole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agents for various diseases due to their biological activities.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2,3-thiadiazole derivatives involves interaction with various molecular targets and pathways. For example, some derivatives can inhibit the activity of heat shock protein 90 (Hsp90), leading to the degradation of several oncoproteins . Other derivatives can disrupt DNA replication processes, inhibiting the growth of bacterial and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Thiadiazole derivatives can be compared with other thiadiazole isomers such as:
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
Uniqueness
1,2,3-Thiadiazole derivatives are unique due to their specific ring structure and the presence of sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activities compared to other isomers .
Propiedades
Número CAS |
115271-81-3 |
|---|---|
Fórmula molecular |
C9H10N2O2S |
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
4-methyl-2-phenyl-5H-thiadiazole 1,1-dioxide |
InChI |
InChI=1S/C9H10N2O2S/c1-8-7-14(12,13)11(10-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Clave InChI |
ZQZOLBWJDSYREU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(S(=O)(=O)C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


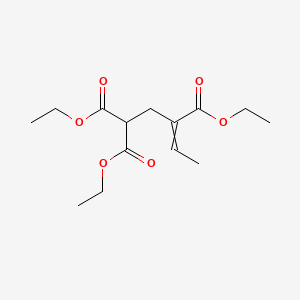

![1-(Prop-2-yn-1-yl)-4-[(prop-2-yn-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14307543.png)
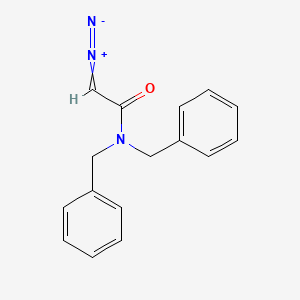
![N-(2-Chloroethyl)-N'-[2-(4-nitro-1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14307558.png)

![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
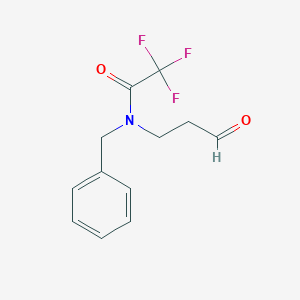
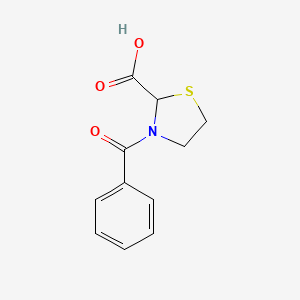
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-bromo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(R*)]-(9CI)](/img/structure/B14307590.png)
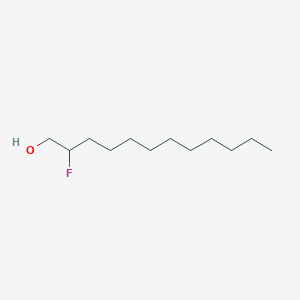
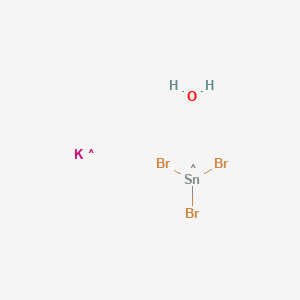
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)

